![molecular formula C8H15NO3 B2745974 Methyl 2-[1-(methoxyamino)cyclobutyl]acetate CAS No. 2193068-00-5](/img/structure/B2745974.png)
Methyl 2-[1-(methoxyamino)cyclobutyl]acetate
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Overview
Description
“Methyl 2-[1-(methoxyamino)cyclobutyl]acetate” is a chemical compound with the CAS Number: 2193068-00-5 . It has a molecular weight of 173.21 and is commonly used in scientific research, including drug synthesis and organic chemistry investigations.
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C8H15NO3/c1-11-7(10)6-8(9-12-2)4-3-5-8/h9H,3-6H2,1-2H3 . This indicates that the molecule consists of a cyclobutyl ring with a methoxyamino group attached to one of the carbons, and a methyl acetate group attached to an adjacent carbon.Physical And Chemical Properties Analysis
“this compound” is a liquid at room temperature . The storage temperature is 4 degrees Celsius .Scientific Research Applications
Neuroprotective Potential
Methyl 2-(methoxycarbonyl)-2-(methylamino) bicyclo[2.1.1] -hexane -5-carboxylate (MMMHC) has been developed as a potential neuroprotective drug. Radiolabeling with C-11 showed that MMMHC could cross the brain-blood barrier and accumulate in several brain regions, such as the cortical areas, suggesting its potential for neuroprotective applications. Positron Emission Tomography (PET) studies in rats revealed significant accumulation in the frontal cortex, indicating its brain bioavailability and potential effectiveness in treating neurological conditions (Meixiang Yu et al., 2003).
Chemical Transformations and Synthetic Applications
Methyl 2-cyclopropyl-2-diazoacetate, synthesized from acetylcyclopropane, undergoes copper or rhodium-catalyzed dediazoniation through intramolecular isomerization, forming 1-methoxycarbonylcyclobutene. This compound participates in 1,3-dipolar cycloaddition with acrylates or strained cycloalkenes, producing cyclopropyl-substituted pyrazolinecarboxylates. Such chemical transformations highlight its versatility in synthetic organic chemistry, enabling the production of various cyclopropyl-containing compounds with potential pharmaceutical applications (V. V. Prokopenko et al., 2007).
Antimicrobial Activity
Complexes formed with Schiff base ligands containing cyclobutane and thiazole rings, prepared with mononuclear complexes of CoII, CuII, NiII, and ZnII, demonstrated significant antimicrobial activity. This suggests potential applications in developing new antimicrobial agents. The structural features of these complexes, including the cyclobutane ring, contribute to their bioactivity, providing insights into the design of new drugs with enhanced antimicrobial properties (A. Cukurovalı et al., 2002).
Antibacterial Activity
Methyl (2R)-2-benzamido-2-{[(1R)-2-methoxy-2-oxo- 1-phenylethyl]amino}acetate exhibited significant in vitro antibacterial activity against both Gram-positive (Bacillus subtilis, Staphylococcus aureus) and Gram-negative bacteria (Escherichia coli, Pseudomonas aeruginosa, Salmonella enteric). The compound's structure-activity relationship suggests its potential as a lead compound for the development of new antibacterial agents (Oumaima Karai et al., 2018).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
properties
IUPAC Name |
methyl 2-[1-(methoxyamino)cyclobutyl]acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO3/c1-11-7(10)6-8(9-12-2)4-3-5-8/h9H,3-6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONQGYTLDGLWJLL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1(CCC1)NOC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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